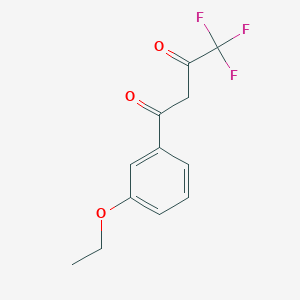

tert-Butyl 4-(trifluoromethyl)-2-formylphenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

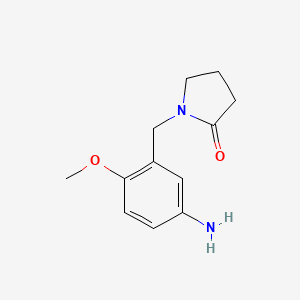

Tert-Butyl 4-(trifluoromethyl)-2-formylphenylcarbamate is an organic compound belonging to the carbamate class of molecules. It is a colorless, odorless, and non-toxic solid. It is a versatile compound with many applications in science and research, such as synthesis, catalysis, and drug development. It has been used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug.

Aplicaciones Científicas De Investigación

Physicochemical and Pharmacokinetic Properties

The tert-butyl group, a common motif in medicinal chemistry, is often incorporated into bioactive compounds. However, this incorporation can lead to undesired property modulation, such as increased lipophilicity and decreased metabolic stability. A comparative study of tert-butyl and alternative substituents like pentafluorosulfanyl, trifluoromethyl, and others in drug analogues highlights these effects. This research is crucial for understanding the role of tert-butyl 4-(trifluoromethyl)-2-formylphenylcarbamate in the drug discovery process (Westphal et al., 2015).

Synthetic Chemistry Applications

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics, highlighting their importance as building blocks in organic synthesis (Guinchard et al., 2005).

Role in Organic Synthesis

The copper-catalyzed oxidative trifluoromethylation of heteroarenes showcases the utility of tert-butyl and trifluoromethyl groups in synthesizing heteroarenes important for pharmaceuticals and agrochemicals. This methodology utilizes tert-butyl derivatives for direct C-H activation, demonstrating the compound's relevance in facilitating trifluoromethylation reactions (Chu & Qing, 2012).

Material Science and Organogelation

Research into carbazole modified salicylaldimines and their difluoroboron complexes has shown that tert-butyl and trifluoromethyl groups can significantly influence organogelation and piezofluorochromism. This study found that compounds bearing both tert-butyl and trifluoromethyl groups could form stable gels in organic solvents, emphasizing the structural importance of these groups in developing new stimuli-responsive multifunctional soft materials (Sun et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-[2-formyl-4-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-4-9(13(14,15)16)6-8(10)7-18/h4-7H,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKOJSCHGAKGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(trifluoromethyl)-2-formylphenylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)